Gamma-L-glutamylputrescinium(1+) is a compound with notable biochemical significance, classified under the category of polyamines. It is derived from the amino acid gamma-L-glutamate and putrescine, which is a biogenic amine. This compound plays a role in various biological processes, particularly in cellular growth and differentiation.
Gamma-L-glutamylputrescinium(1+) can be sourced from biological systems where polyamines are synthesized. It is often found in plant and animal tissues, where it participates in metabolic pathways involving amino acids and polyamines. The compound is cataloged in databases such as the European Bioinformatics Institute's ChEBI, which provides detailed information about its chemical properties and biological roles .
In terms of classification, gamma-L-glutamylputrescinium(1+) falls under:
The synthesis of gamma-L-glutamylputrescinium(1+) typically involves the coupling of gamma-L-glutamate with putrescine. This can be achieved through various synthetic routes, including:
The synthesis may require specific conditions such as pH control, temperature regulation, and the presence of catalysts to enhance yield. Techniques like high-performance liquid chromatography may be employed to purify the synthesized compound.
Gamma-L-glutamylputrescinium(1+) has a complex molecular structure characterized by:
The molecular weight of gamma-L-glutamylputrescinium(1+) is approximately 201.25 g/mol. Its structural representation can be depicted using chemical drawing software to visualize the arrangement of atoms.
Gamma-L-glutamylputrescinium(1+) can participate in various chemical reactions typical for polyamines, including:
These reactions often require specific reagents and conditions. For instance, acylation might involve an acid chloride or anhydride under basic conditions to facilitate nucleophilic attack by the amine group.
The mechanism of action for gamma-L-glutamylputrescinium(1+) primarily involves its role in cellular signaling and growth regulation. It acts as a substrate for various enzymes involved in polyamine metabolism, influencing cell proliferation and differentiation.
Research indicates that polyamines like gamma-L-glutamylputrescinium(1+) are involved in stabilizing DNA structures, modulating ion channels, and regulating gene expression through interactions with nucleic acids.
Relevant data on these properties can be found in chemical databases and literature focusing on polyamine chemistry.
Gamma-L-glutamylputrescinium(1+) has several scientific applications:
Gamma-L-glutamylputrescinium(1+) is synthesized primarily through an ATP-dependent ligation catalyzed by glutamate-polyamine ligases (EC 6.3.1.11), classified within the glutamine synthetase (GS)-like enzyme superfamily. These enzymes, exemplified by Escherichia coli PuuA and Streptomyces coelicolor GlnA2, activate glutamate via adenylation (using ATP) before nucleophilic attack by the primary amine group of putrescine. This forms a gamma-glutamyl isopeptide bond, distinguishing it from standard peptide linkages [1] [3] [5].
Biochemical characterization of purified E. coli PuuA reveals its assembly into a dodecameric quaternary structure – a feature shared with glutamine synthetase. This oligomerization is critical for catalytic efficiency and stability. PuuA exhibits a strict requirement for divalent cations (Mg²⁺ or Mn²⁺) as cofactors, facilitating ATP binding and hydrolysis. The reaction proceeds via a ternary complex mechanism, where putrescine, ATP, and glutamate bind sequentially within the active site pocket [1] [3].
Table 1: Kinetic Parameters of Gamma-Glutamylpolyamine Synthetases
Enzyme | Organism | Substrate | Km (mM) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Reference |
---|---|---|---|---|---|
PuuA | Escherichia coli | Glutamate | 2.07 | 1.2 x 10⁴ | [1] |
PuuA | Escherichia coli | ATP | 2.35 | 9.8 x 10³ | [1] |
PuuA | Escherichia coli | Putrescine | 44.6 | 2.1 x 10³ | [1] |
GlnA2 | Streptomyces coelicolor | Putrescine | 8.2* | 5.6 x 10³* | [5] |
GlnA3 | Streptomyces coelicolor | Spermidine | 0.8* | 1.8 x 10⁴* | [5] |
*Representative values; detailed kinetics vary with polyamine chain length.
In E. coli, gamma-L-glutamylputrescinium(1+) serves as the entry point metabolite for the dedicated Puu (Putrescine Utilization) pathway, a six-step catabolic route converting putrescine into succinate semialdehyde for entry into the tricarboxylic acid (TCA) cycle. This pathway operates alongside a minor non-gamma-glutamylation route but dominates during putrescine utilization as a sole carbon or nitrogen source. Key steps include:
Gene deletion studies (ΔpuuA) confirm the physiological indispensability of this pathway. puuA mutants exhibit severe growth defects when putrescine is the sole carbon or nitrogen source, demonstrating that the gamma-glutamylation route is the primary catabolic strategy in E. coli K-12. Transcription of puuA is tightly regulated: it is repressed by PuuR (a transcriptional repressor) and induced by elevated putrescine concentrations, creating a feedback loop optimizing intracellular putrescine pools [1] [3] [6].
Gamma-glutamylpolyamine synthetases exhibit hierarchical substrate preferences dictated by polyamine chain length and charge distribution:
The structural basis for specificity lies in the size and electrostatic properties of the polyamine-binding pocket. Residues lining this pocket interact with the polyamine’s ammonium groups via salt bridges and hydrophobic contacts. Longer polyamines like spermidine require deeper or more flexible binding pockets, explaining the specialization seen in GlnA3. The catalytic mechanism involves three sequential steps:
Crucially, the reaction is irreversible, driven by ATP hydrolysis and subsequent pyrophosphate (PPi) release. This energetically favors gamma-glutamyl conjugate formation, ensuring efficient redirection of putrescine flux [1] [3] [5].
The biosynthesis and metabolic integration of gamma-L-glutamylputrescinium(1+) are predominantly prokaryotic phenomena, particularly well-characterized in Gammaproteobacteria (e.g., E. coli, Pseudomonas aeruginosa) and Actinobacteria (e.g., Streptomyces coelicolor, Mycobacterium bovis):
Prokaryotes: Utilize dedicated gamma-glutamylation pathways (Puu in E. coli, Pau in P. aeruginosa, GlnA2/GlnA3 in S. coelicolor) for polyamine detoxification and nutrient scavenging (C/N source). These pathways are often genetically clustered (puuABCDE operon in E. coli) and inducible by polyamines. The presence of multiple specialized synthetases (e.g., seven PauA isoforms in P. aeruginosa) reflects adaptation to diverse polyamine substrates and environmental niches. In M. bovis, glnA2 deletion attenuates virulence, suggesting roles beyond basic metabolism [5] [6] [12].
Eukaryotes: Gamma-glutamylputrescinium(1+) biosynthesis is largely absent. Eukaryotic polyamine catabolism favors acetylation (e.g., by SSAT/PAOX system in mammals) or direct oxidation (e.g., by copper amine oxidases in plants). Glutathione biosynthesis utilizes gamma-glutamylcysteine synthetase (γ-ECS), which shares mechanistic parallels (ATP-dependent gamma-glutamylation) but targets cysteine, not polyamines. While some microbial-like gamma-glutamyltransferases exist in plants (involved in secondary metabolite synthesis), a dedicated pathway generating gamma-glutamylputrescinium(1+) for core polyamine catabolism has not been substantiated. This highlights a fundamental evolutionary divergence in polyamine homeostasis strategies [7] [13].
The gamma-glutamylation pathway offers prokaryotes a significant advantage: it avoids producing toxic intermediates like gamma-aminobutyraldehyde (generated in aminotransferase or oxidase pathways) and allows complete catabolism to TCA cycle intermediates (succinate) for energy production. This efficiency underpins its conservation in diverse bacteria [5] [12] [14].
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